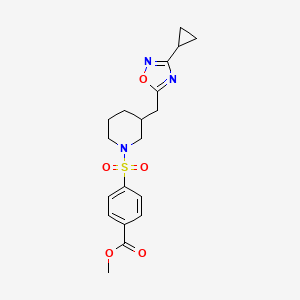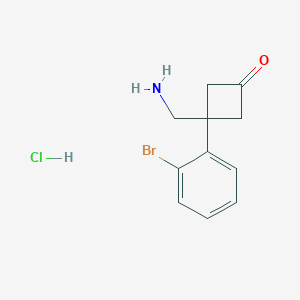![molecular formula C16H16ClN3O3S2 B2889217 3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903164-60-2](/img/structure/B2889217.png)
3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a benzene ring substituted with chloro, methyl, and sulfonamide groups, along with an ethyl linkage to a thienopyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. Initial steps include the preparation of the thienopyrimidine ring, followed by its functionalization to introduce the 2-methyl-4-oxo group. Subsequent steps incorporate the ethyl linker and the benzenesulfonamide moiety. These reactions often require specific conditions such as controlled temperatures, use of catalysts, and protection/deprotection strategies to yield high-purity products.
Industrial Production Methods
Industrial synthesis scales up laboratory methods, optimizing conditions for mass production. Key steps include efficient catalysis for the formation of the thienopyrimidine core and strategic use of reagents to minimize side reactions. Industrial methods also focus on sustainability, reducing waste, and improving yields.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various reactions including:
Oxidation: : Modifying the oxidative state of sulfur in the sulfonamide group.
Reduction: : Potential reduction of the thienopyrimidine ring or the sulfonamide nitrogen.
Substitution: : Halogen substitution on the benzene ring or nucleophilic attack on the sulfonamide moiety.
Common Reagents and Conditions
Reactions typically involve:
Oxidation: : Utilization of strong oxidizing agents such as potassium permanganate.
Reduction: : Employing reducing agents like lithium aluminum hydride.
Substitution: : Reagents like sodium methoxide for nucleophilic substitutions.
Major Products
Oxidation of sulfonamide produces sulfoxides or sulfones.
Reduction can yield thienopyrimidine derivatives with altered electronic properties.
Substitution reactions modify the benzene ring, potentially adding new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound serves as an intermediate for synthesizing more complex molecules. Its diverse functional groups allow for modifications and expansions into a variety of chemical spaces.
Biology
Biologically, the compound's sulfonamide group suggests potential as an enzyme inhibitor. Thienopyrimidine derivatives are often explored for antimicrobial and antitumor properties.
Medicine
In medicine, compounds of this nature are investigated for their therapeutic potential, especially in targeted cancer therapies where specificity for molecular targets is crucial.
Industry
Industrial applications include usage in material science, where the compound's unique structure contributes to developing novel materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism involves interaction with molecular targets, often enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity. The thienopyrimidine moiety facilitates binding through π-π interactions, stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-2-methylbenzenesulfonamide
2-methyl-N-(2-thienyl)ethyl)benzenesulfonamide
4-oxothieno[2,3-d]pyrimidin-3(4H)-yl derivatives
Uniqueness
3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide stands out due to its combined features of chloro, methyl, sulfonamide, and thienopyrimidine groups, offering a versatile platform for chemical, biological, and industrial applications. Its distinct structure promotes diverse reactivity and application potential, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-10-13(17)4-3-5-14(10)25(22,23)18-7-8-20-11(2)19-15-12(16(20)21)6-9-24-15/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDUZSPWIPRUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2889134.png)




![N-[(3-methoxyphenyl)methyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2889139.png)

![2-[1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B2889141.png)
![N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2889145.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2889157.png)
